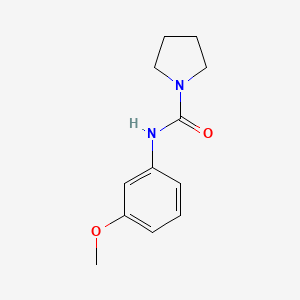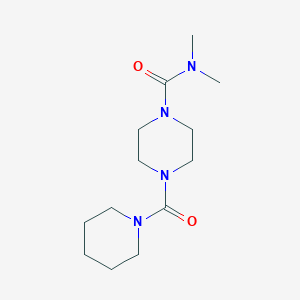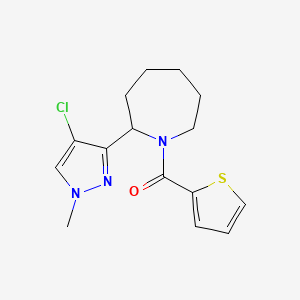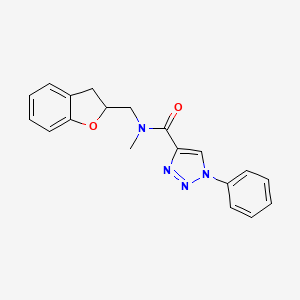![molecular formula C18H26N4 B5372742 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5372742.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-methylbenzyl)piperazine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMPP and is a piperazine derivative. DMPP has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
作用機序
DMPP acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It also exhibits moderate affinity for the norepinephrine transporter. DMPP has been shown to increase dopamine and serotonin levels in the prefrontal cortex and striatum. The increased dopamine and serotonin levels are responsible for the antidepressant-like and anxiolytic effects of DMPP.
Biochemical and Physiological Effects:
DMPP has been shown to increase the release of dopamine and serotonin in the prefrontal cortex and striatum. It also increases the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus. BDNF is a protein that plays a crucial role in neuroplasticity and the survival of neurons. DMPP has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
DMPP has several advantages for lab experiments. It has high affinity and selectivity for the dopamine D2 and serotonin 5-HT1A receptors. DMPP is also highly soluble in water, making it easy to administer in various experimental settings. However, DMPP has some limitations. It has a short half-life, which makes it challenging to study its long-term effects. DMPP also has low bioavailability, which limits its potential use as a therapeutic agent.
将来の方向性
DMPP has shown promising results in preclinical studies, and future research should focus on its potential use in the treatment of various neuropsychiatric disorders. DMPP's ability to modulate dopamine and serotonin levels makes it a promising candidate for the treatment of depression, anxiety, and drug addiction. Future studies should also focus on improving the bioavailability and half-life of DMPP to enhance its therapeutic potential. Additionally, the safety and efficacy of DMPP should be evaluated in clinical trials to determine its potential use as a therapeutic agent.
Conclusion:
In conclusion, DMPP is a piperazine derivative that has gained significant attention in scientific research. It has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMPP has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects. It interacts with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. DMPP has several advantages for lab experiments, including high affinity and selectivity for the dopamine D2 and serotonin 5-HT1A receptors. Future research should focus on its potential use in the treatment of various neuropsychiatric disorders and improving its therapeutic potential.
合成法
The synthesis of DMPP involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-(2-methylbenzyl)piperazine in the presence of a reducing agent. The reaction yields DMPP as a white solid. The synthesis method of DMPP has been optimized to improve the yield and purity of the compound.
科学的研究の応用
DMPP has been extensively studied for its potential use in medicinal chemistry, pharmacology, and neuroscience. DMPP has been reported to exhibit antipsychotic, anxiolytic, and antidepressant-like effects. It has been shown to interact with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. DMPP has also been studied for its potential use in the treatment of drug addiction and schizophrenia.
特性
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4/c1-15-6-4-5-7-17(15)13-21-8-10-22(11-9-21)14-18-12-19-20(3)16(18)2/h4-7,12H,8-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMMZEGXHAWAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=C(N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)benzoyl]piperidine](/img/structure/B5372663.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5372665.png)

![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5372672.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]valine](/img/structure/B5372681.png)


![N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5372716.png)

![4'-(1-methoxyethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5372725.png)
![4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B5372733.png)


![7-butyryl-6-ethyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372769.png)